ベンゼンスルホン酸、ヒドロキシメトキシ-、モノカリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt is a derivative of benzenesulfonic acid. This compound is known for its applications in various biochemical processes and industrial uses. It is often used in the form of its potassium salt, which enhances its solubility and reactivity in aqueous solutions.

科学的研究の応用

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: This compound is studied for its potential to inhibit enzymes such as human carbonic anhydrases, which play a role in various physiological processes.

Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of respiratory conditions due to its expectorant properties.

Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, hydroxymethoxy-, monopotassium salt typically involves the sulfonation of benzene followed by the introduction of hydroxymethoxy groups. The reaction conditions often require concentrated sulfuric acid for the sulfonation step. The hydroxymethoxy group is introduced through a subsequent reaction with methoxy compounds under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation processes where benzene is treated with sulfuric acid. The resulting benzenesulfonic acid is then reacted with potassium hydroxide to form the monopotassium salt. This method ensures high yield and purity, making it suitable for various industrial applications .

化学反応の分析

Types of Reactions

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic group to a sulfonamide.

Substitution: The hydroxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted aromatic compounds. These products have significant applications in pharmaceuticals and industrial chemistry .

作用機序

The mechanism of action of benzenesulfonic acid, hydroxymethoxy-, monopotassium salt involves its interaction with specific molecular targets. For instance, its inhibitory effect on human carbonic anhydrases is due to its ability to bind to the active site of the enzyme, thereby preventing its normal function. This interaction disrupts the enzyme’s activity, leading to various physiological effects.

類似化合物との比較

Similar Compounds

- Sodium benzenesulfonate

- Potassium guaiacolsulfonate

- Sulfogaiacol

Comparison

Compared to similar compounds, benzenesulfonic acid, hydroxymethoxy-, monopotassium salt is unique due to its specific hydroxymethoxy functional group. This group enhances its solubility and reactivity, making it more effective in certain biochemical and industrial applications. Additionally, its ability to inhibit human carbonic anhydrases sets it apart from other sulfonic acid derivatives .

生物活性

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt (CAS Number: 1321-14-8) is a compound of significant interest in various fields of chemistry and biology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt is a derivative of benzenesulfonic acid characterized by the presence of a hydroxymethoxy group. This modification enhances its solubility and reactivity in aqueous solutions, making it suitable for various applications in biochemical processes and industrial uses.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and physiological processes:

- Enzyme Inhibition : It has been shown to inhibit human carbonic anhydrases, which are crucial for regulating pH and fluid balance in the body. The compound binds to the active site of the enzyme, preventing its normal function and thereby affecting physiological processes such as respiration and renal function.

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which could protect cells from oxidative stress .

1. Inhibition Studies

Research has demonstrated that benzenesulfonic acid, hydroxymethoxy-, monopotassium salt effectively inhibits carbonic anhydrases. A study reported that the compound's binding affinity leads to a significant reduction in enzyme activity, which could be beneficial in conditions where modulation of carbonic anhydrase activity is desired, such as respiratory diseases.

2. Therapeutic Applications

The compound is being investigated for potential therapeutic applications:

Comparative Analysis

To understand the uniqueness of benzenesulfonic acid, hydroxymethoxy-, monopotassium salt, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sodium Benzenesulfonate | Simple sulfonate | Mild antimicrobial properties |

| Potassium Guaiacolsulfonate | Hydroxy group | Antioxidant and anti-inflammatory effects |

| Benzenesulfonic Acid | Basic sulfonic acid | Used as a reagent in organic synthesis |

This table illustrates that while other sulfonates may have overlapping applications, the specific hydroxymethoxy functional group in benzenesulfonic acid, hydroxymethoxy-, monopotassium salt enhances its solubility and reactivity, potentially leading to unique biological activities.

Case Study 1: In Vitro Antioxidant Activity

A study evaluated the antioxidant capacity of various compounds including benzenesulfonic acid derivatives using the DPPH free radical scavenging assay. The results indicated that this compound demonstrated significant antioxidant activity compared to standard antioxidants like butylated hydroxytoluene .

Case Study 2: Analgesic Properties

In animal models, the compound was tested for its analgesic effects using the acetic acid-induced writhing method. Results showed a notable reduction in writhing responses at varying doses (200 mg/kg to 600 mg/kg), suggesting potential pain-relieving properties .

特性

CAS番号 |

1321-14-8 |

|---|---|

分子式 |

C14H16K2O11S2 |

分子量 |

502.6 g/mol |

IUPAC名 |

dipotassium;4-hydroxy-3-methoxybenzenesulfonate;hydrate |

InChI |

InChI=1S/2C7H8O5S.2K.H2O/c2*1-12-7-4-5(13(9,10)11)2-3-6(7)8;;;/h2*2-4,8H,1H3,(H,9,10,11);;;1H2/q;;2*+1;/p-2 |

InChIキー |

AHTXUEDLGSAAMV-UHFFFAOYSA-L |

SMILES |

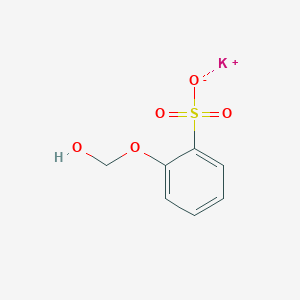

C1=CC=C(C(=C1)OCO)S(=O)(=O)[O-].[K+] |

正規SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.O.[K+].[K+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。